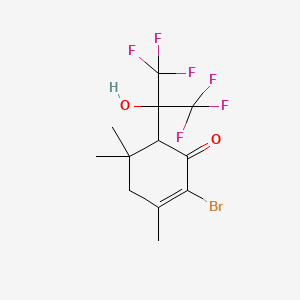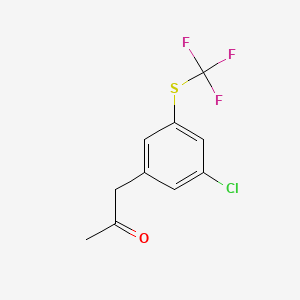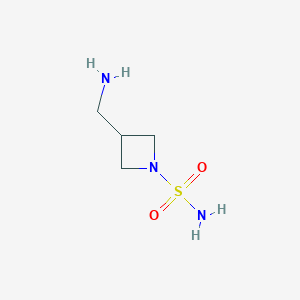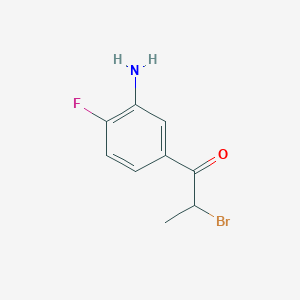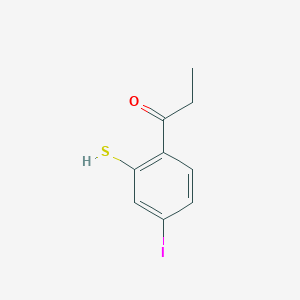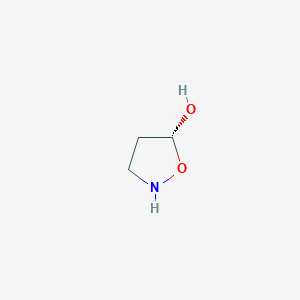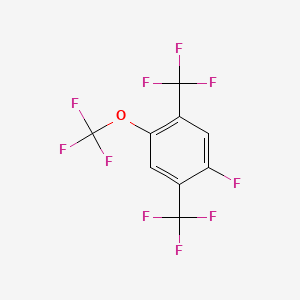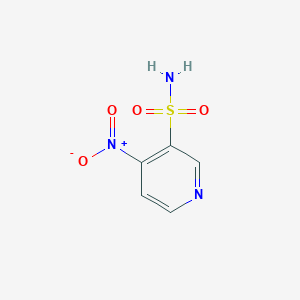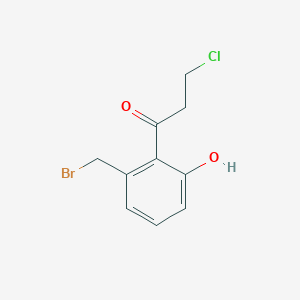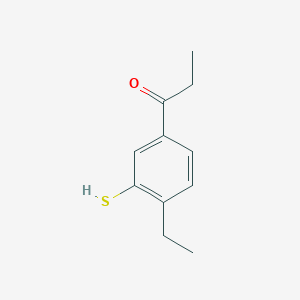
10H-Phenoxazine, 10-(4-morpholinylacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenoxazine, 10-(4-morpholinylacetyl)- is a chemical compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- involves several steps. One common method includes the reaction of phenoxazine with morpholine and acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
10H-Phenoxazine, 10-(4-morpholinylacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of phenoxazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced phenoxazine compounds.
Scientific Research Applications
10H-Phenoxazine, 10-(4-morpholinylacetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in organic synthesis, facilitating various chemical transformations.
Mechanism of Action
The mechanism of action of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- involves its interaction with molecular targets and pathways. For instance, in cancer research, it inhibits the proliferation of cancer cells by interfering with specific cellular pathways. The compound’s structure allows it to bind to certain enzymes or receptors, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
10H-Phenoxazine, 10-(4-morpholinylacetyl)- can be compared with other phenoxazine derivatives such as:
10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile: Known for its potential as a cancer cell inhibitor.
Actinomycin D: Contains a phenoxazine moiety and functions as both an antibiotic and anticancer agent.
Phenothiazines: Similar in structure to phenoxazines, these compounds have gained prominence in medicine for their pharmacological properties.
The uniqueness of 10H-Phenoxazine, 10-(4-morpholinylacetyl)- lies in its specific structural modifications, which enhance its biological and material capabilities.
Properties
CAS No. |
101793-61-7 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-morpholin-4-yl-1-phenoxazin-10-ylethanone |
InChI |
InChI=1S/C18H18N2O3/c21-18(13-19-9-11-22-12-10-19)20-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)20/h1-8H,9-13H2 |
InChI Key |
HIKMTYYDTVQQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
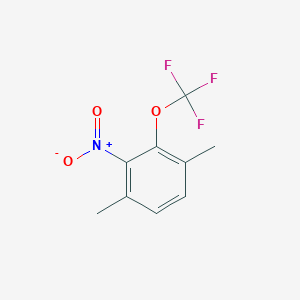
![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)
